molecular formula C12H17NO3S B1352258 (1-(Phenylsulfonyl)piperidin-3-yl)methanol CAS No. 346691-49-4

(1-(Phenylsulfonyl)piperidin-3-yl)methanol

Cat. No.: B1352258
CAS No.: 346691-49-4
M. Wt: 255.34 g/mol
InChI Key: CRZOHIYXGVKFJF-UHFFFAOYSA-N
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Description

(1-(Phenylsulfonyl)piperidin-3-yl)methanol is an organic compound with the molecular formula C12H17NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylsulfonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(Phenylsulfonyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides. Substitution reactions result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

(1-(Phenylsulfonyl)piperidin-3-yl)methanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of (1-(Phenylsulfonyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(Phenylsulfonyl)piperidine: Lacks the methanol group but shares the phenylsulfonyl-piperidine core structure.

    (1-(Phenylsulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

    (1-(Phenylsulfonyl)morpholine: Features a morpholine ring in place of the piperidine ring.

Uniqueness

(1-(Phenylsulfonyl)piperidin-3-yl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-10-11-5-4-8-13(9-11)17(15,16)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZOHIYXGVKFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409361
Record name [1-(benzenesulfonyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346691-49-4
Record name [1-(benzenesulfonyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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